5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(N-methyl-aminomethyl)furan: Similar in structure but differs in functional groups.
Benzofuran derivatives: Share the furan ring but have different substituents and biological activities.
Indole derivatives: Contain a similar aromatic system but differ in the core structure and functional groups.
Uniqueness
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H23ClN4O5S |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H23ClN4O5S/c1-3-35(31,32)24-26-13-21(22(28-24)23(30)27-17-9-8-16(2)20(25)12-17)29(14-18-6-4-10-33-18)15-19-7-5-11-34-19/h4-13H,3,14-15H2,1-2H3,(H,27,30) |
InChI Key |
RMWJWSYMGWMEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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